molecular formula C7H5N4NaS B084918 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1) CAS No. 15052-19-4

5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1)

Cat. No. B084918
CAS RN: 15052-19-4
M. Wt: 200.2 g/mol
InChI Key: RSZMKAPXKXEWBY-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 5H-Tetrazole-5-thione derivatives often involves the reaction of organotin chlorides with the ammonium salt of the thiotetrazolato anion, leading to the formation of di- and triorganotin(IV) derivatives. These processes are characterized by their specificity in the preparation of structured compounds with defined organotin configurations (Cea-Olivares et al., 1994).

Molecular Structure Analysis

The molecular and crystal structures of 5H-Tetrazole-5-thione derivatives, such as 1-(4-fluorophenyl)-1,4-dihydro-1H-tetrazole-5-thione and its cadmium(II) complex, reveal nonplanar thione structures with significant intermolecular interactions. These structures demonstrate the complex coordination patterns and the pivotal role of hydrogen bonding in stabilizing the crystal structure (Askerov et al., 2018).

Chemical Reactions and Properties

5H-Tetrazole-5-thione derivatives engage in various chemical reactions, including cyclocondensation and photodecomposition, showcasing their versatility in forming new compounds with potential applications in materials science and organic synthesis. These reactions highlight the compound's reactivity towards different reagents and conditions (Alawode et al., 2011), (Dukanya et al., 2020).

Scientific Research Applications

Structural and Coordination Studies

  • Structural Analysis: Alkaline 1-phenyl-1H-1, 2, 3, 4-tetrazole-5-thiolate salts, including the sodium variant, exhibit diverse coordination patterns with alkaline cations. The study demonstrates different coordination numbers and interactions with phenyl groups, especially in compounds with heavier alkali cations (Hernández-Arganis et al., 2004).
  • Crystal Structures: The molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complexes have been analyzed, revealing insights into the coordination modes of these compounds (Askerov et al., 2019).

Energetic Material Applications

  • Energetic Salts Synthesis: The sodium salt of 5H-Tetrazole-5-thione has been utilized in the synthesis of energetic salts with alkali and transition metals, showing potential for environmentally-friendly energetic materials (Klapötke et al., 2009).

Dendrimer Synthesis

  • Dendrimer Formation: 5H-Tetrazole-5-thione is used in the formation of tetrazole-containing dendrimers, highlighting a novel approach to dendrimer synthesis (Artamonova et al., 2004).

Complexation Studies

  • Copper(I) Complexes: Studies on mononuclear heteroleptic copper(I) complexes of 1-phenyl-1,4-dihydro-tetrazole-5-thione illustrate the compound's potential in complexation and coordination chemistry (Shakhatreh et al., 2012).

Photodecomposition Studies

  • Photodecomposition Analysis: Research on the photodecomposition of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thiones to carbodiimides has revealed potential applications in industrial, agricultural, and medicinal fields (Alawode et al., 2011).

Antiproliferative Research

  • Antiproliferative Properties: Synthesis and evaluation of 5-oxo and 5-thio derivatives of 1,4-diaryl tetrazoles, including compounds derived from 5H-Tetrazole-5-thione, have shown effectiveness in inhibiting leukemia and breast cancer cell proliferation (Gundugola et al., 2010).

Water-based Synthesis

  • Reaction in Water: Research on the addition of sodium azide to nitriles in water, involving 5H-Tetrazole-5-thione derivatives, has expanded the scope of synthetic reactions in aqueous environments (Demko & Sharpless, 2001).

Safety and Hazards

The safety data sheet for a similar compound, 1-Phenyl-1H-tetrazole-5-thiol, indicates that it is a flammable solid and may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for this compound would depend on its specific applications. Tetrazoles are of interest in various fields including medicinal chemistry, agrochemicals, and materials science due to their high reactivity and the ability to act as bioisosteres for carboxylic acids .

properties

IUPAC Name

sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMKAPXKXEWBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)[N-]N=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-93-1 (Parent)
Record name Sodium 1-phenyltetrazole-5-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6065848
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15052-19-4
Record name Sodium 1-phenyltetrazole-5-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-phenyl-1H-tetrazole-5-thiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1)

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